exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate
Description
exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate is a bicyclic compound featuring a fused oxa-aza ring system with a carboxylic acid group at the 7-position and a hemioxalate counterion. Key characteristics include:
- Molecular Formula: C₁₈H₂₄N₂O₈ (calculated for hemioxalate salt, 2:1 stoichiometry) .
- CAS Number: 1523530-64-4 (listed as oxalate 2:1) ; 2199982-74-4 (hemioxalate with MFCD28023900) .
- Purity: ≥95% (industrial grade) .
- Applications: Intermediate in pharmaceutical synthesis, particularly for CNS-active compounds .
The compound’s bicyclo[3.3.1]nonane scaffold confers structural rigidity, influencing its pharmacological and synthetic utility .
Properties
IUPAC Name |
2-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H15NO3.C2H2O4/c2*11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;3-1(4)2(5)6/h2*6-8,10H,1-5H2,(H,11,12);(H,3,4)(H,5,6)/t2*6?,7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJQDXJNPIRJSX-VUYDLAGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1N2)CC(=O)O.C1C(CC2COCC1N2)CC(=O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The compound is then purified through techniques like crystallization or chromatography to obtain the hemioxalate salt form.
Chemical Reactions Analysis
Types of Reactions
exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It may also serve as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Protected Derivatives
exo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid (C₁₄H₂₃NO₅)
- Molecular Weight : 285.34 g/mol .
- CAS : 1392803-48-3 .
- Key Feature : The tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes.
- Comparison : Lacks the hemioxalate counterion, making it more lipophilic than the hemioxalate salt. Used as a precursor in peptide coupling reactions .
endo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid (C₁₄H₂₃NO₅)
Salt and Ester Derivatives
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (C₁₇H₂₁ClNO₃)
- Molecular Weight : 334.81 g/mol .
- CAS : 1630906-39-6 .
- Key Feature: Benzyl substitution introduces aromaticity, while the hydrochloride salt improves water solubility. Potential use in ion-channel modulation .
exo-3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid hydrochloride (C₉H₁₄ClNO₃)
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester (C₁₀H₁₅NO₄)
Structural Isomers and Functional Variants
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester (C₁₇H₂₁NO₃)
- Molecular Weight : 301.39 g/mol .
- CAS : 1215183-25-7 .
- Comparison : Ethyl ester and benzyl groups increase hydrophobicity, favoring blood-brain barrier penetration in CNS drug candidates .
exo-7-(Boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane (C₁₂H₂₂N₂O₃)
Data Tables
Table 1: Key Properties of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid Derivatives
Biological Activity
The compound exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate (CAS Number: 1523530-64-4) is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 460.48 g/mol
Anticancer Properties
Recent studies highlight the anticancer potential of bicyclo[3.3.1]nonane derivatives, including exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane compounds. The bicyclo[3.3.1]nonane moiety is noted for its ability to interact with various biological targets, making it a promising scaffold for developing anticancer agents.
-
Mechanism of Action : The compound may exert its anticancer effects through multiple pathways, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in tumor growth.
- Modulation of the immune response against tumors.
-
Case Studies :
- A study demonstrated that derivatives of bicyclo[3.3.1]nonane exhibited significant cytotoxicity against various cancer cell lines, suggesting a strong potential for therapeutic applications in oncology .
- Another research highlighted the synthesis of modified bicyclo[3.3.1]nonanes that showed enhanced activity against resistant cancer strains, indicating their utility in overcoming drug resistance in cancer therapy .
Neuroprotective Effects
There is emerging evidence that compounds similar to exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane may also possess neuroprotective properties.
- Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic strategies for neurodegenerative diseases.
- Research Findings : Experimental models have shown that such compounds can reduce neuroinflammation and promote neuronal survival, which is critical in conditions like Alzheimer's disease and Parkinson's disease.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Neuroprotective | Reduces oxidative stress; promotes neuronal survival |
Synthesis and Derivatives
The synthesis of exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane derivatives has been extensively studied, with various synthetic routes reported that enhance biological activity.
- Synthetic Routes :
- Derivatives : Modifications to the bicyclic structure can lead to derivatives with improved solubility and bioavailability, further enhancing their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
